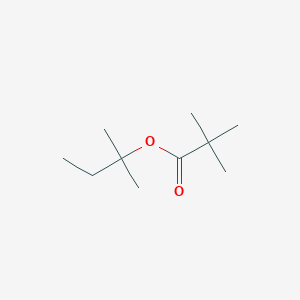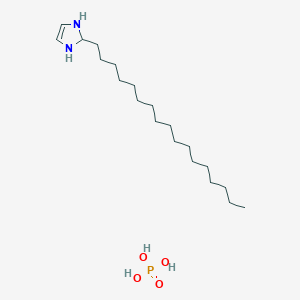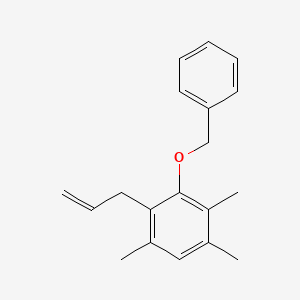
2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups attached. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated, nitrated, or alkylated derivatives
Aplicaciones Científicas De Investigación
2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes, such as inflammation and cell proliferation.
Comparación Con Compuestos Similares
2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid can be compared with other benzopyran derivatives, such as:
Coumarin: A simpler benzopyran derivative known for its anticoagulant properties.
Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.
Chromones: Benzopyran derivatives with potential therapeutic applications in treating allergies and asthma.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzopyran derivatives.
Propiedades
Número CAS |
90102-15-1 |
|---|---|
Fórmula molecular |
C19H16O4 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
2-(2-ethylphenyl)-3-methyl-4-oxochromene-8-carboxylic acid |
InChI |
InChI=1S/C19H16O4/c1-3-12-7-4-5-8-13(12)17-11(2)16(20)14-9-6-10-15(19(21)22)18(14)23-17/h4-10H,3H2,1-2H3,(H,21,22) |
Clave InChI |
NQOANTGTLFWHTK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


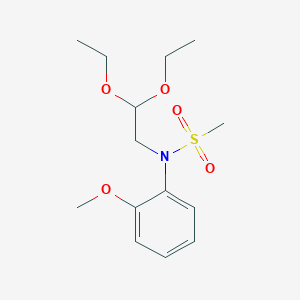

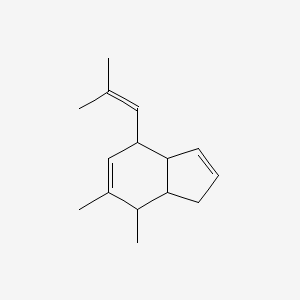

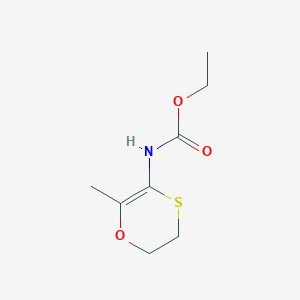
![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)

![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
methanone](/img/structure/B14379875.png)
